![molecular formula C13H20N4O2S B3003919 2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034510-63-7](/img/structure/B3003919.png)
2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a heterocyclic molecule that is part of a broader class of pyrazolo-pyridine derivatives. These compounds are of interest due to their potential pharmacological activities and their use as building blocks in organic synthesis. The structure of the compound suggests that it contains multiple fused rings, including a pyrazine and a pyrrolopyrazine system, which are known for their diverse chemical reactivity and biological relevance.
Synthesis Analysis
The synthesis of related pyrrolopyrazine systems often involves the formation of the pyrrolo[1,2-a]pyrazine core, which can be achieved through various synthetic routes. For instance, a new synthesis of the pyrrolo[1,2-a]pyrazine system from pyrrole has been described, which includes steps such as electrophilic substitution and 1,3-dipolar cycloaddition reactions . Additionally, the synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved through cycloaddition of pyridine N-imine with alkynyl heterocycles, indicating that similar strategies could be employed for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit significant conformational rigidity due to the presence of fused rings. This rigidity can influence the compound's reactivity and interaction with biological targets. The synthesis of related compounds has been guided by ab initio calculations, which help in understanding the electronic distribution and potential reactive sites within the molecule . The presence of a pyrrolidinyl sulfonyl group in the compound suggests additional sites for chemical modification and potential for increased solubility or interaction with biological molecules.
Chemical Reactions Analysis
The chemical reactivity of pyrrolopyrazine derivatives includes a variety of reactions such as electrophilic substitution, nucleophilic addition, and cycloaddition reactions. The formation of N-ylides and their subsequent 1,3-dipolar cycloaddition reactions have been reported to give rise to dipyrrolopyrazines and related structures . The versatility of the diazopyrazolo[3,4-b]pyridine system, which can undergo transformations to form hydrazones, triazenes, and tetrazolo isomers, also suggests that the compound may participate in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its heterocyclic structure and the presence of the sulfonyl group. The related pyrrolopyrazine derivatives have been shown to exhibit unique optical properties, such as deep blue emission, which could be indicative of the electronic properties of the compound . The solubility, melting point, and stability of the compound would be determined by its molecular structure, with the potential for hydrogen bonding and dipole-dipole interactions due to the presence of nitrogen and sulfur atoms.
Mécanisme D'action
Target of Action
It is known that pyrrolopyrazine derivatives, which this compound is a part of, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can inhibit the activation of certain proteins, such as egfr, protein kinase b (akt), and extracellular signal-regulated kinase (erk)1/2 .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Orientations Futures
Propriétés
IUPAC Name |
11-pyrrolidin-1-ylsulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c18-20(19,15-6-1-2-7-15)16-8-9-17-13(10-16)11-4-3-5-12(11)14-17/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPCWBSNHHTPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3003837.png)

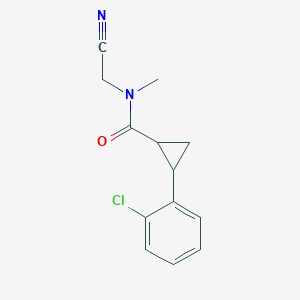

![1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3003847.png)
![2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid](/img/structure/B3003849.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)

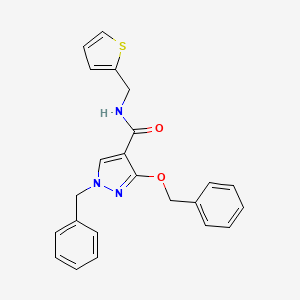
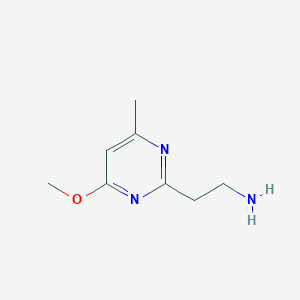
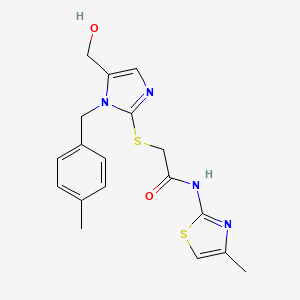
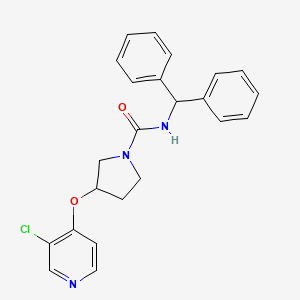
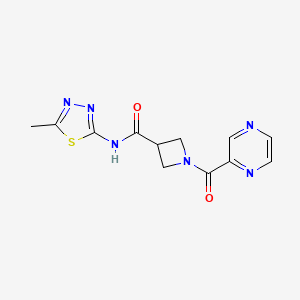
![1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3003857.png)